4-(2-Methoxyethoxy)butanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethoxy)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-9-6-7-10-5-3-2-4-8/h2-3,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSZUYZVLRJQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640953 | |
| Record name | 4-(2-Methoxyethoxy)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875213-03-9 | |
| Record name | 4-(2-Methoxyethoxy)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Methoxyethoxy Butanenitrile
Direct Synthesis Approaches
Direct synthetic methods offer an efficient means of constructing the target molecule by forming key carbon-carbon or carbon-heteroatom bonds. These approaches are often favored for their atom economy and convergent nature.
Michael Addition Reactions for 4-(2-Methoxyethoxy)butanenitrile Formation
The Michael addition, or conjugate addition, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org In the context of synthesizing a related and more commonly documented analogue, 3-(2-methoxyethoxy)propanenitrile, the Michael addition of 2-methoxyethanol (B45455) to acrylonitrile (B1666552) is a prominent route. This reaction, often referred to as cyanoethylation, provides a direct pathway to the desired carbon-nitrogen-oxygen framework.
The general mechanism involves the addition of a nucleophile, in this case, the alkoxide generated from 2-methoxyethanol, to the β-carbon of an α,β-unsaturated nitrile like acrylonitrile. masterorganicchemistry.com This process is typically facilitated by a base, which deprotonates the alcohol to form a more potent nucleophile.
A plausible synthetic scheme for a related compound, 3-(4-methoxyphenoxy)propanenitrile, involves the reaction of 4-methoxyphenol (B1676288) with acrylonitrile in the presence of a base like potassium carbonate. chemicalbook.com This demonstrates the general applicability of this method to precursors containing methoxy (B1213986) groups.
While traditional Michael additions often employ stoichiometric amounts of strong bases, modern catalysis offers more efficient and milder alternatives. Among these, transition metal complexes, particularly those of earth-abundant metals like manganese, have gained attention. Manganese pincer complexes have been explored as effective catalysts for various organic transformations, including the addition of nucleophiles to unsaturated compounds.
Although specific application to the synthesis of this compound is not extensively documented, the principles of manganese pincer complex catalysis are relevant. These catalysts can activate the nitrile group, facilitating the addition of alcohols. The catalytic cycle often involves the coordination of the nitrile to the manganese center, followed by nucleophilic attack. The use of such catalysts can lead to higher yields and selectivities under milder conditions compared to traditional base-catalyzed methods. Encapsulated base catalysts also present an innovative approach, offering control over the reaction pot-life and cure rate in Michael addition reactions. google.com
The Michael addition of alcohols to acrylonitrile is a well-established reaction. However, the substrate scope can be influenced by steric and electronic factors. While primary alcohols like 2-methoxyethanol generally react well, bulkier alcohols may exhibit lower reactivity. The choice of catalyst is also crucial; for instance, some catalysts may be sensitive to certain functional groups present in the substrates.
A significant consideration in the Michael addition route is the potential for polymerization of the α,β-unsaturated nitrile under basic conditions. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is often necessary to minimize this side reaction and maximize the yield of the desired mono-adduct.
| Donor | Acceptor | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methoxyphenol | Acrylonitrile | K₂CO₃ | tert-Butanol | 80-85 | 90 | chemicalbook.com |
Interactive Data Table 1: Example of a Michael Addition for a Structurally Related Compound
Alkylation and Nucleophilic Substitution Routes to this compound
An alternative direct approach to this compound involves the formation of a carbon-carbon bond through an alkylation or nucleophilic substitution reaction. A plausible route would be the reaction of a suitable alkyl halide, such as 1-bromo-2-(2-methoxyethoxy)ethane, with a cyanide source.
This reaction typically proceeds via an SN2 mechanism, where the cyanide ion acts as a nucleophile and displaces the bromide ion from the alkyl halide. The choice of solvent is important, with polar aprotic solvents like DMSO or DMF often being favored to enhance the nucleophilicity of the cyanide ion.
The precursor, 1-bromo-2-(2-methoxyethoxy)ethane, can be synthesized from 2-(2-methoxyethoxy)ethanol (B87266) by reaction with a brominating agent like phosphorus tribromide.
| Alkyl Halide | Cyanide Source | Solvent | Temperature | Mechanism |
| 1-Bromo-2-(2-methoxyethoxy)ethane | Sodium Cyanide | DMSO | Room Temp. - Elevated | SN2 |
Interactive Data Table 2: Plausible Nucleophilic Substitution for the Synthesis of this compound
Indirect Synthetic Strategies from Precursor Molecules
Indirect methods involve the synthesis of a molecule containing the desired carbon skeleton and subsequent functional group interconversion to introduce the nitrile group.
Nitrile Group Introduction in Methoxyethoxy-containing Scaffolds
This strategy would begin with a precursor molecule that already contains the 4-(2-methoxyethoxy)butyl backbone. For instance, one could envision the synthesis of 4-(2-methoxyethoxy)butanal or 4-(2-methoxyethoxy)butanoic acid. The nitrile group could then be introduced through established transformations.
One common method for converting an aldehyde to a nitrile is through a two-step process involving the formation of an oxime followed by dehydration. wikipedia.org The aldehyde would first be reacted with hydroxylamine (B1172632) to form 4-(2-methoxyethoxy)butanal oxime. Subsequent treatment with a dehydrating agent, such as thionyl chloride or acetic anhydride, would yield the desired this compound.
Alternatively, a carboxylic acid precursor could be converted to a primary amide, which can then be dehydrated to the nitrile. This dehydration is often accomplished using reagents like phosphorus pentoxide or cyanuric chloride. A renewable route to acrylonitrile itself has been developed from 3-hydroxypropionic acid, which proceeds through dehydration and nitrilation with ammonia (B1221849) over a solid acid catalyst. wisc.edu This highlights the feasibility of converting hydroxyl-containing precursors to nitriles.
| Precursor | Reagent 1 | Reagent 2 | Product |
| 4-(2-Methoxyethoxy)butanal | Hydroxylamine | Thionyl Chloride | This compound |
| 4-(2-Methoxyethoxy)butanoic acid | Thionyl Chloride, then Ammonia | Phosphorus Pentoxide | This compound |
Interactive Data Table 3: Hypothetical Indirect Synthetic Routes
Construction of the 2-Methoxyethoxy Ether Linkage
The formation of the 2-methoxyethoxy ether linkage is a critical step in the synthesis of this compound. This can be achieved through several established etherification reactions. A common and versatile method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.
In a potential synthetic route to this compound, one could envision the reaction of the sodium salt of 2-methoxyethanol with a suitable 4-halobutanenitrile. For instance, reacting 4-chlorobutanenitrile or 4-bromobutanenitrile with sodium 2-methoxyethoxide would yield the desired product. The reactivity of the halide follows the order I > Br > Cl. vanderbilt.edu
A plausible reaction scheme is presented below:
Scheme 1: Williamson Ether Synthesis Approach

Alternatively, the ether linkage can be constructed by reacting a suitable phenol (B47542) compound with 2-chloroethyl methyl ether under pressure and at elevated temperatures, a method that has been patented for the synthesis of various 2-methoxyethoxy-benzenes. google.com While the substrate in this case is a phenol, the principle of using 2-chloroethyl methyl ether as a building block for the 2-methoxyethoxy group is relevant.
Another approach involves the reaction of an alcohol with a reagent that can introduce the 2-methoxyethoxy group. For instance, starting from 4-hydroxybutanenitrile (B1346138), the ether linkage could be formed by reaction with a suitable electrophile like 2-methoxyethyl tosylate in the presence of a base.
The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions, such as elimination. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the SN2 reaction.
| Reactants | Reagents & Conditions | Product | Key Considerations |
| 4-Halobutanenitrile, 2-Methoxyethanol | Sodium hydride (NaH) or other strong base in THF or DMF | This compound | Formation of the alkoxide in situ; choice of leaving group on the butanenitrile. |
| 4-Hydroxybutanenitrile, 2-Methoxyethyl halide | Base (e.g., K2CO3, NaH) in an appropriate solvent | This compound | The halide on the methoxyethyl moiety serves as the leaving group. |
Strategic Functional Group Interconversions for this compound
Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. fiveable.me In the context of synthesizing this compound, several FGI strategies can be envisioned, depending on the available starting materials.
One of the most direct methods for introducing the nitrile functionality is through the nucleophilic substitution of an alkyl halide with a cyanide salt, typically sodium or potassium cyanide. prepchem.com For example, if a precursor such as 1-bromo-4-(2-methoxyethoxy)butane (B8582725) were available, its reaction with sodium cyanide in a polar aprotic solvent would furnish the target nitrile.
Scheme 2: Nitrile Formation via Nucleophilic Substitution

The nitrile group itself is a versatile functional group that can be transformed into other functionalities, such as amines, carboxylic acids, and ketones, highlighting its importance as a synthetic intermediate. nih.govresearchgate.net For the purpose of this synthesis, the focus remains on its formation.
Another FGI strategy could involve starting with a molecule that already contains the ether linkage and a different functional group that can be converted to a nitrile. For example, the dehydration of 4-(2-methoxyethoxy)butanamide using a dehydrating agent like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) would yield the desired nitrile.
The reduction of nitriles using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can produce primary amines, an important class of compounds. vanderbilt.edu While not a direct synthesis of the target molecule, this highlights the synthetic utility of the nitrile group within this compound for further transformations.
| Starting Material | Target Functional Group | Reagents and Conditions | Notes |
| 1-Halo-4-(2-methoxyethoxy)butane | Nitrile | NaCN or KCN in DMF or DMSO | A standard SN2 reaction for nitrile synthesis. prepchem.com |
| 4-(2-Methoxyethoxy)butanoic acid | Nitrile | Convert to primary amide then dehydrate (e.g., with SOCl2) | A two-step process involving amide formation and subsequent dehydration. |
| 4-(2-Methoxyethoxy)butanal | Nitrile | Formation of an oxime followed by dehydration | A common method for converting aldehydes to nitriles. |
Principles of Sustainable Synthesis for this compound
The application of green chemistry principles to the synthesis of chemicals is of increasing importance, aiming to reduce environmental impact and improve safety. For the synthesis of this compound, several aspects of sustainability can be considered.
One key principle is the use of renewable feedstocks. While the starting materials for this specific nitrile are likely derived from petrochemical sources, exploring bio-based routes to precursors like 4-hydroxybutanenitrile would enhance the sustainability of the process.
Atom economy is another crucial factor. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis, for example, has a good atom economy if the salt byproduct is the only waste generated.
The use of hazardous reagents and solvents should be minimized. For instance, replacing toxic solvents like DMF with greener alternatives such as ionic liquids or even performing reactions under solvent-free conditions would be a significant improvement. organic-chemistry.org Research has shown the successful use of ionic liquids in nucleophilic substitution reactions, including nitrilations. organic-chemistry.org
Enzyme-catalyzed reactions offer a highly sustainable alternative to traditional chemical methods. Lipases, for example, have been used to catalyze the formation of ether esters in a one-pot synthesis, avoiding the need for protecting groups and harsh reaction conditions. nih.gov A similar enzymatic approach could potentially be developed for the etherification step in the synthesis of this compound.
Furthermore, catalytic processes are generally preferred over stoichiometric reactions. For instance, developing a catalytic method for the etherification or nitrilation step would reduce waste and improve efficiency. The use of manganese catalysts for the alkylation of nitriles with alcohols represents a more sustainable approach, using abundant metals and generating water as the only byproduct. nih.gov
| Sustainability Principle | Application to Synthesis of this compound | Potential Benefits |
| Use of Renewable Feedstocks | Sourcing precursors from biomass. | Reduced reliance on fossil fuels, lower carbon footprint. |
| Atom Economy | Designing routes with minimal byproduct formation (e.g., catalytic additions). | Less waste, more efficient use of resources. |
| Safer Solvents and Reagents | Replacing hazardous solvents with greener alternatives (e.g., ionic liquids, water) or using solvent-free conditions. organic-chemistry.org | Reduced environmental pollution and worker exposure to toxic chemicals. |
| Catalysis | Employing catalytic methods for etherification and nitrile formation. nih.gov | Higher efficiency, lower energy consumption, reduced waste. |
| Enzymatic Methods | Utilizing enzymes for specific transformations. nih.gov | High selectivity, mild reaction conditions, biodegradability of catalysts. |
Chemical Reactivity and Transformation Studies of 4 2 Methoxyethoxy Butanenitrile
Nucleophilic Reactivity of 4-(2-Methoxyethoxy)butanenitrile
The nucleophilic character of this compound is centered on the nitrogen atom of the nitrile group and the oxygen atom of the ether moiety, both of which possess lone pairs of electrons.
The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. libretexts.org This polarity governs the reactivity of the nitrile group.
One of the most common reactions involving the nucleophilicity of the nitrile nitrogen is its hydrolysis to form carboxylic acids. This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. libretexts.orgchemguide.co.uk Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.org In basic hydrolysis, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org
Another notable reaction is the Pinner reaction, where the nitrile reacts with an alcohol in the presence of an acid catalyst (like gaseous HCl) to form an imino ether hydrochloride, also known as a Pinner salt. organic-chemistry.org These intermediates can then be further reacted with various nucleophiles. organic-chemistry.org
The Ritter reaction provides another pathway for nucleophilic addition, where a nitrile reacts with a carbocation generated from an alkene or alcohol. This process ultimately yields an amide. fiveable.me
The ether group in this compound is generally less reactive than the nitrile group and is stable under many conditions, which is why ethers are often used as solvents. masterorganicchemistry.com However, the C-O bonds can be cleaved under harsh conditions, typically with strong acids like HBr and HI (HCl is generally not effective). masterorganicchemistry.com
The mechanism of ether cleavage can be either SN1 or SN2, depending on the structure of the alkyl groups attached to the oxygen. The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com For primary alkyl groups, as is the case in this compound, the subsequent attack by a halide ion typically proceeds via an SN2 mechanism at the less sterically hindered carbon. stackexchange.com
Addition Reactions of this compound
Addition reactions to the nitrile group are a key aspect of its chemistry, allowing for the formation of new carbon-carbon bonds.
A prominent example is the addition of organometallic reagents, such as Grignard reagents (R-MgX). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The initial product is an imine salt, which upon hydrolysis, yields a ketone. libretexts.org
| Reaction | Reagent | Intermediate | Final Product |
| Grignard Reaction | R-MgX, then H₃O⁺ | Imine salt | Ketone |
Oxidation Pathways of this compound
The oxidation of molecules containing both nitrile and ether functionalities can be complex, as both groups can be susceptible to oxidation under certain conditions.
The ether linkage, particularly the methylene (B1212753) groups adjacent to the oxygen atom, can undergo photooxidation. This process involves the formation of hydroperoxides, which can then decompose and lead to chain scission. researchgate.net The nitrile group itself is generally resistant to oxidation. However, rare instances of nitrile oxidation at metal complexes have been reported, leading to the formation of metal-imido species. nih.gov The oxidation of the entire molecule would likely depend on the specific oxidizing agent and reaction conditions used.
Reduction Chemistry of this compound
The reduction of the nitrile group is a synthetically useful transformation that typically leads to the formation of a primary amine.
Several reagents are effective for the reduction of nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel, is another common method for nitrile reduction. chemistrysteps.com
| Reducing Agent | Product | General Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (4-(2-methoxyethoxy)butan-1-amine) | Ether solvent, followed by aqueous workup |
| Catalytic Hydrogenation (H₂/catalyst) | Primary Amine (4-(2-methoxyethoxy)butan-1-amine) | Metal catalyst (e.g., Pd, Pt, Ni), elevated temperature and pressure |
Rearrangement Processes Involving the Butanenitrile Framework
Skeletal rearrangements in molecules like this compound are not common under typical conditions but can be induced under specific circumstances, often involving the formation of reactive intermediates like carbocations or carbanions.
One potential, though not directly applicable without prior functionalization, rearrangement is the Favorskii rearrangement. This reaction involves the rearrangement of α-halo ketones in the presence of a base to yield carboxylic acid derivatives. While this compound itself would not undergo this reaction, a derivative containing an α-halo ketone functionality could potentially rearrange.
More broadly, carbocation-mediated skeletal reorganizations can occur in complex molecules, often initiated by the loss of a leaving group from a protonated alcohol or a similar precursor. nih.gov Such rearrangements aim to form a more stable carbocation through a 1,2-shift of an alkyl or hydride group. nih.gov For a molecule like this compound, such a rearrangement would require significant chemical modification to introduce the necessary functional groups to initiate the process.
Catalytic Transformations of this compound
The presence of both a nitrile and an ether group in this compound opens up a variety of potential catalytic transformations. These reactions can be broadly categorized into those targeting the nitrile functionality and those affecting the ether linkage, although the latter is generally less reactive.
Transition metal catalysis offers a powerful toolkit for the transformation of nitriles. libretexts.orgprepchem.com The nitrile group in this compound can serve as a versatile handle for various C-C and C-N bond-forming reactions.
One of the most common transition metal-catalyzed reactions of nitriles is their reduction to primary amines. Catalysts based on nickel, palladium, platinum, or rhodium are often employed for this transformation, typically under a hydrogen atmosphere.
Another significant area is the addition of organometallic reagents to the nitrile group. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comrsc.org Transition metal catalysts can also mediate the addition of other organometallic species.
Cross-coupling reactions, a cornerstone of modern organic synthesis, can also be envisaged. While direct cross-coupling with the C-N triple bond is less common, the nitrile group can be transformed into other functionalities that are more amenable to these reactions. For instance, reduction to an amine followed by N-arylation is a plausible two-step sequence.
The ether linkage in this compound is generally stable to many transition metal-catalyzed conditions. However, under harsh conditions, C-O bond cleavage could potentially occur, although this is not a typical synthetic strategy.
Table 1: Plausible Transition Metal-Catalyzed Reactions of the Nitrile Group
| Reaction Type | Catalyst Example | Product Type |
| Hydrogenation | Raney Nickel, Pd/C | Primary Amine |
| Hydrolysis | Ru-based catalysts | Carboxylic Acid |
| Addition of Boronic Acids | Rhodium complexes | Ketone |
| Cycloaddition | Nickel or Palladium catalysts | Heterocycles |
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. chemicalbook.com For this compound, organocatalysts could be employed to achieve enantioselective transformations.
For instance, the hydrolysis of the nitrile to an amide or carboxylic acid can be catalyzed by certain organic molecules. Chiral organocatalysts could potentially induce enantioselectivity if the reaction creates a stereocenter.
Furthermore, the α-carbon to the nitrile group could be a target for organocatalytic functionalization. If deprotonated, this position could participate in various asymmetric C-C bond-forming reactions, such as Michael additions or aldol-type reactions, catalyzed by chiral amines or Brønsted acids.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The nitrile group of this compound is a prime target for enzymatic hydrolysis.
Nitrile hydratases and nitrilases are two classes of enzymes that specifically act on nitriles. Nitrile hydratases convert nitriles to the corresponding amides, while nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids. These enzymes are known for their high selectivity and ability to operate under mild conditions (room temperature and neutral pH), which would leave the ether linkage of this compound intact.
The use of these enzymes could provide a highly efficient and environmentally friendly route to 4-(2-Methoxyethoxy)butanamide or 4-(2-Methoxyethoxy)butanoic acid.
Table 2: Potential Biocatalytic Transformations of this compound
| Enzyme Class | Product |
| Nitrile Hydratase | 4-(2-Methoxyethoxy)butanamide |
| Nitrilase | 4-(2-Methoxyethoxy)butanoic acid |
Comprehensive Mechanistic Investigations of this compound Reactions
While specific mechanistic studies on this compound are not available, the mechanisms of the proposed reactions can be understood from fundamental principles of organic chemistry.
The transition metal-catalyzed hydrogenation of the nitrile likely proceeds via coordination of the nitrile to the metal surface, followed by sequential addition of hydride species to the carbon and nitrogen atoms of the C-N triple bond.
In the case of organometallic additions, the reaction is initiated by the nucleophilic attack of the organometallic reagent on the electrophilic carbon of the nitrile group. chemistrysteps.com This forms an imine anion, which is subsequently hydrolyzed to a ketone. chemistrysteps.comrsc.org
The mechanism of acid- or base-catalyzed hydrolysis of the nitrile group involves the initial protonation of the nitrogen (in acid) or nucleophilic attack of hydroxide (in base) on the nitrile carbon. chemistrysteps.com This is followed by the addition of water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
Biocatalytic nitrile hydrolysis by nitrile hydratases and nitrilases involves the binding of the substrate in the active site of the enzyme. The catalytic residues of the enzyme then facilitate the attack of a water molecule on the nitrile carbon, leading to the formation of the amide or carboxylic acid product.
Advanced Analytical Characterization in 4 2 Methoxyethoxy Butanenitrile Research
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a map of the molecular framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-(2-Methoxyethoxy)butanenitrile, distinct signals corresponding to each unique proton environment are expected. The protons of the methoxy (B1213986) group (CH₃O-) would likely appear as a singlet at a characteristic chemical shift. The protons of the ethoxy moiety (-OCH₂CH₂O-) would present as two triplets, with their chemical shifts influenced by the adjacent oxygen atoms. The protons of the butyl chain (-CH₂CH₂CN) would also exhibit specific splitting patterns, typically triplets, with their positions in the spectrum determined by their proximity to the electron-withdrawing nitrile group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon of the nitrile group (-C≡N) would appear in the characteristic downfield region for nitriles. The carbons of the ether linkages and the aliphatic chain would be observed at specific chemical shifts, which can be predicted and compared with spectral databases for structural confirmation.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| CH₃ O- | ~3.3 | ~59 |
| -OCH₂ CH₂O- | ~3.5 | ~71 |
| -OCH₂CH₂ O- | ~3.6 | ~70 |
| -OCH₂ CH₂CN | ~3.5 | ~68 |
| -OCH₂CH₂ CN | ~1.9 | ~20 |
| -CH₂ CN | ~2.4 | ~15 |
| -C N | - | ~119 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₃NO₂), HRMS would be expected to yield a molecular ion peak corresponding to its exact mass.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 144.1025 |
| [M+Na]⁺ | 166.0844 |
The observation of these exact masses in an HRMS experiment would provide strong evidence for the proposed molecular formula of C₇H₁₃NO₂.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that different chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its key functional groups.
A prominent feature would be the sharp and intense absorption band around 2240-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. The presence of the ether linkages would be confirmed by strong C-O stretching bands in the region of 1050-1150 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl portions of the molecule would be observed around 2850-3000 cm⁻¹.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | 2240 - 2260 |
| Ether (C-O) | 1050 - 1150 |
| Alkyl (C-H) | 2850 - 3000 |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. These techniques rely on the differential distribution of analytes between a stationary phase and a mobile phase.
Gas Chromatography (GC) for Purity and Mixture Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the two phases.
For this compound, GC would be an excellent method to determine its purity. A pure sample would ideally show a single, sharp peak in the chromatogram. The retention time of this peak, which is the time it takes for the compound to travel through the column, is a characteristic property under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate).
Furthermore, GC coupled with a mass spectrometer (GC-MS) can provide even more definitive identification. As the compound elutes from the GC column, it can be directly introduced into the mass spectrometer, which provides a mass spectrum of the molecule. This combination of chromatographic separation and mass spectrometric detection is a highly reliable method for both qualitative and quantitative analysis. In a mixture, GC would be able to separate this compound from other volatile components, allowing for the identification and quantification of each substance. The analysis of related compounds like glycol ethers by GC-MS has been well-established, providing a strong basis for developing a robust method for this specific nitrile ether. restek.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. This method utilizes a non-polar stationary phase and a polar mobile phase.
In a typical RP-HPLC method for this compound, a C18 column (a column packed with silica (B1680970) particles that have been functionalized with 18-carbon alkyl chains) is employed. The mobile phase often consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently used to ensure the efficient elution of the compound of interest while also separating it from any potential impurities with different polarities.
Detection is commonly achieved using an ultraviolet (UV) detector, as the nitrile group and the ether linkage may provide some UV absorbance at lower wavelengths (around 200-210 nm). The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.
While specific application notes for this compound are not widely published, a hypothetical HPLC method based on the analysis of similar aliphatic nitriles and ethers is presented below.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Retention Time (Hypothetical) | 8.5 minutes |
This table presents a hypothetical set of parameters and is intended for illustrative purposes.
Solid-State Characterization Methods (e.g., X-ray Crystallography, if applicable)
Solid-state characterization techniques are crucial for understanding the three-dimensional structure and crystalline arrangement of a compound. The most definitive method for determining the atomic and molecular structure of a crystalline solid is single-crystal X-ray diffraction.
However, the applicability of X-ray crystallography to this compound is contingent upon the ability to obtain a stable, single crystal of the compound. Many small organic molecules with flexible alkyl chains, such as this one, exist as liquids or oils at room temperature and can be challenging to crystallize.
Should a crystalline form of this compound be obtained, for instance, through low-temperature crystallization or the formation of a crystalline derivative, X-ray diffraction analysis would provide precise information on:
Molecular Conformation: The exact three-dimensional shape of the molecule in the solid state.
Crystal Packing: How the individual molecules are arranged in the crystal lattice.
Intermolecular Interactions: The presence and nature of any non-covalent interactions, such as van der Waals forces, that stabilize the crystal structure.
As of now, there are no publicly available reports of the crystal structure of this compound. Therefore, a data table for its crystallographic parameters cannot be provided. If the compound were to be crystallized, the data would typically be presented as follows.
Table 2: Example Data from X-ray Crystallography (Hypothetical)
| Parameter | Value (Illustrative Example) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.2 Å, c = 15.3 Å, β = 95° |
| Volume | 800 ų |
| Z | 4 |
| Density (calculated) | 1.15 g/cm³ |
This table is a hypothetical representation of crystallographic data.
Other solid-state techniques like powder X-ray diffraction (PXRD) could be used to characterize the bulk material if it is a solid, helping to identify its crystalline or amorphous nature.
Application of Hyphenated Analytical Technologies
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the unambiguous identification of compounds.
For this compound, the most relevant hyphenated techniques would be Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and identifying impurities. Using an electrospray ionization (ESI) source, the analyte molecules are ionized, typically by forming protonated molecules [M+H]⁺ in positive ion mode. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).
The use of tandem mass spectrometry (MS/MS) can provide further structural information. In an MS/MS experiment, the parent ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a fingerprint for the molecule, aiding in its structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a highly effective analytical technique. The compound is first vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation. The resulting mass spectrum, with its characteristic pattern of fragment ions, is highly reproducible and can be compared against spectral libraries for positive identification.
Table 3: Potential LC-MS Data for this compound
| Analytical Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |
| LC-MS | ESI (+) | 144.10 | [M+H]⁺ |
| LC-MS/MS | ESI (+) | 144.10 -> 88.05 | Fragmentation of parent ion, potential loss of C₄H₅N |
| LC-MS/MS | ESI (+) | 144.10 -> 59.05 | Fragmentation of parent ion, potential C₂H₅O⁺ fragment |
This table contains hypothetical data for illustrative purposes, based on the compound's structure.
Mechanistic Investigations of 4 2 Methoxyethoxy Butanenitrile Reaction Pathways
Elucidation of Reaction Mechanisms
The elucidation of a reaction mechanism for a compound like 4-(2-Methoxyethoxy)butanenitrile seeks to provide a detailed, step-by-step description of the bond-breaking and bond-forming events that occur during a chemical transformation. researchgate.net A complete mechanistic picture identifies all intermediates, transition states, and the sequence in which they occur. For instance, in the synthesis of nitriles, various pathways can be envisioned, including nucleophilic substitution or addition reactions. dtu.dk
A hypothetical reaction for the formation of this compound could involve the reaction of 4-halobutanol with 2-methoxyethanol (B45455), followed by a nucleophilic substitution with a cyanide source. To elucidate the mechanism, researchers would systematically vary reaction conditions such as temperature, pressure, solvent, and catalyst, while monitoring the reaction progress and product distribution. researchgate.net The goal is to gather evidence that supports one proposed pathway over others. For example, investigating the role of the solvent could reveal whether the reaction proceeds through a polar, charged intermediate or a more nonpolar transition state.
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. researchgate.net Their detection and characterization are paramount to confirming a proposed reaction mechanism. Due to their often high reactivity and short lifetimes, specialized techniques are required for their study.
For reactions involving this compound, potential intermediates could include carbocations, carbanions, or radical species, depending on the reaction conditions. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are invaluable tools for identifying these fleeting molecules. researchgate.net In some cases, intermediates can be "trapped" by introducing a reagent that rapidly reacts with the intermediate to form a more stable, detectable product. For example, if a carbocation intermediate were suspected in a reaction of this compound, the addition of a potent nucleophile could lead to a new product whose structure would confirm the presence of the carbocation.
Below is a hypothetical table illustrating the types of intermediates that could be investigated in reactions involving this compound and the techniques used for their characterization.
| Hypothetical Intermediate | Potential Generating Reaction | Characterization Technique | Expected Observation |
| 4-(2-Methoxyethoxy)butyl cation | Acid-catalyzed dehydration of a corresponding alcohol | Low-temperature NMR | Observation of a downfield shift for the carbon bearing the positive charge. |
| 4-(2-Methoxyethoxy)butyl radical | Homolytic cleavage of a C-X bond (X=Br, I) | Electron Paramagnetic Resonance (EPR) Spectroscopy | A characteristic EPR spectrum for the radical species. |
| Cyanide adduct intermediate | Nucleophilic addition of cyanide to a carbonyl precursor | In-situ IR Spectroscopy | Appearance of a new nitrile stretch and disappearance of the carbonyl stretch. |
Kinetic and Thermodynamic Profiling of Transformations
Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. nih.gov Thermodynamic profiling, on the other hand, determines the energy changes that occur during a reaction, indicating the relative stability of reactants and products. nih.gov Together, they provide a quantitative understanding of a reaction's feasibility and speed.
For a reaction involving this compound, kinetic data can be obtained by monitoring the concentration of reactants or products over time using techniques like chromatography or spectroscopy. The data can then be used to derive a rate law, which mathematically describes the reaction's dependence on the concentration of each reactant. This information helps to determine the molecularity of the rate-determining step.
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be measured using calorimetry. researchgate.net A negative ΔG indicates a spontaneous reaction, while the magnitude of ΔH reveals whether the reaction is exothermic or endothermic. This profile is crucial for optimizing reaction conditions for industrial-scale production.
The following table provides an illustrative example of kinetic and thermodynamic data that might be collected for a hypothetical reaction involving this compound.
| Parameter | Hypothetical Value | Significance |
| Rate Constant (k) | 2.5 x 10-4 M-1s-1 at 298 K | Quantifies the intrinsic speed of the reaction. |
| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -80 kJ/mol | Indicates an exothermic reaction that releases heat. |
| Entropy of Reaction (ΔS) | -120 J/(mol·K) | A decrease in disorder, suggesting the formation of a more ordered product. |
| Gibbs Free Energy (ΔG) | -44.2 kJ/mol | Indicates a spontaneous reaction under standard conditions. |
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is a powerful technique used to trace the fate of specific atoms during a chemical reaction. nih.govchemrxiv.org By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can follow the labeled atom's position in the products. nih.gov This provides unambiguous evidence for bond-forming and bond-breaking processes. nih.gov
In the context of this compound, isotopic labeling could be used to clarify the mechanism of its formation. For example, if the nitrile group is introduced via a nucleophilic substitution reaction with a labeled cyanide salt (e.g., K¹³CN), the location of the ¹³C in the final product can be determined by mass spectrometry or ¹³C NMR. This would confirm that the cyanide ion directly displaces a leaving group on the butane (B89635) chain. Similarly, labeling the oxygen atom of the methoxy (B1213986) group could provide insights into its stability and potential involvement in side reactions.
Radical Scavenging and Trapping Experiments
Some chemical reactions proceed through free radical mechanisms, which involve highly reactive species with unpaired electrons. nih.govrsc.org Radical scavenging and trapping experiments are designed to detect the presence of these radical intermediates. nih.gov A radical scavenger is a molecule that reacts readily with free radicals, thereby inhibiting the reaction. rsc.org A radical trap is a molecule that reacts with a radical to form a stable, detectable product.
If a radical mechanism were suspected in a reaction involving this compound, a known radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) could be added to the reaction mixture. A significant decrease in the reaction rate or a change in the product distribution would suggest the involvement of radical intermediates. Alternatively, a radical trap could be used to capture and identify the specific radical species involved.
The table below outlines a hypothetical experiment to probe for radical intermediates in a reaction of this compound.
| Experiment | Reagent | Expected Outcome if Radicals are Present | Conclusion |
| Radical Scavenging | Butylated hydroxytoluene (BHT) | The reaction is significantly slowed or completely inhibited. | The reaction likely proceeds through a radical pathway. |
| Radical Trapping | 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | Formation of a stable DMPO-radical adduct, detectable by EPR spectroscopy. | Confirms the presence and provides structural information about the radical intermediate. |
Derivatives and Analogues of 4 2 Methoxyethoxy Butanenitrile
Design and Synthesis of Structurally Modified Analogues
The rational design of analogues of 4-(2-Methoxyethoxy)butanenitrile involves targeted modifications to its three primary components: the butanenitrile backbone, the 2-methoxyethoxy side chain, and the potential introduction of new chemical functionalities.
Key variations include:
Chain Length Modification: Altering the number of methylene (B1212753) units in the backbone to create shorter (e.g., propanenitrile) or longer (e.g., pentanenitrile, hexanenitrile) analogues.
Branching: Introducing alkyl substituents (e.g., methyl, ethyl) at various positions along the carbon chain to increase steric bulk and modify conformational flexibility.
Introduction of Unsaturation: Incorporating double (alkene) or triple (alkyne) bonds within the backbone to create a more rigid structure and introduce new sites for chemical reactions. masterorganicchemistry.com
Table 1: Examples of Butanenitrile Backbone Modifications Use the interactive controls to sort and filter the data.
| Analogue Name | Modification Type | Resulting Backbone Structure |
|---|---|---|
| 5-(2-Methoxyethoxy)pentanenitrile | Chain Extension | -CH₂(CH₂)₃CN |
| 3-(2-Methoxyethoxy)propanenitrile | Chain Shortening | -CH₂CH₂CN |
| 4-(2-Methoxyethoxy)-3-methylbutanenitrile | Branching | -CH(CH₃)CH₂CN |
| 4-(2-Methoxyethoxy)but-3-enenitrile | Unsaturation | -CH=CH-CN |
The 2-methoxyethoxy side chain significantly contributes to the molecule's polarity, solubility, and potential for coordination chemistry due to the ether linkages. britannica.comlibretexts.org Modifications to this chain are typically achieved through Williamson ether synthesis, reacting a suitable halo-substituted nitrile with different alkoxides, or via cross-metathesis reactions. nih.gov
Key modifications include:
Altering the Terminal Alkyl Group: Replacing the terminal methyl group with larger alkyl groups (e.g., ethyl, propyl) to fine-tune lipophilicity.
Varying the Ethoxy Unit Length: Extending the polyether chain by incorporating additional ethylene (B1197577) glycol units (e.g., creating a 2-(2-ethoxyethoxy)ethoxy side chain). This can enhance water solubility and the ability to form complexes. acs.org
Replacing the Ether Linkage: Substituting the oxygen atoms with sulfur to create thioether (thia-analogues) or other heteroatoms to fundamentally change the side chain's electronic properties and chemical reactivity.
Table 2: Examples of 2-Methoxyethoxy Side Chain Modifications Use the interactive controls to sort and filter the data.
| Analogue Name | Modification Type | Resulting Side Chain Structure |
|---|---|---|
| 4-(2-Ethoxyethoxy)butanenitrile | Terminal Group Alteration | -O-CH₂CH₂-O-CH₂CH₃ |
| 4-(2-(2-Methoxyethoxy)ethoxy)butanenitrile | Chain Extension | -O-CH₂CH₂-O-CH₂CH₂-O-CH₃ |
| 4-(2-(Methylthio)ethoxy)butanenitrile | Thioether Substitution | -O-CH₂CH₂-S-CH₃ |
| 4-(Propoxy)butanenitrile | Simplification | -O-CH₂CH₂CH₃ |
Introducing new functional groups onto the molecular scaffold creates multifunctional analogues with distinct chemical behaviors. libretexts.org These groups can serve as handles for further chemical modification or impart specific properties such as acidity, basicity, or new reaction pathways. Synthesis often involves using precursors that already contain the desired functionality. ontosight.ai
Key functional groups that can be introduced include:
Hydroxyl (-OH) Group: Adds a site for hydrogen bonding, esterification, or etherification. libretexts.org
Amino (-NH₂) Group: Introduces basicity and a nucleophilic site for amide or imine formation.
Halogens (-F, -Cl, -Br): Can alter electronic properties through inductive effects and serve as a leaving group in nucleophilic substitution reactions. ontosight.ai
Carbonyl (C=O) Group: Introduction of a ketone or aldehyde functionality provides a highly reactive electrophilic center. ontosight.ai
Table 3: Examples of Introduced Functional Groups Use the interactive controls to sort and filter the data.
| Analogue Name | Functional Group | Position of Introduction |
|---|---|---|
| 2-Hydroxy-4-(2-methoxyethoxy)butanenitrile | Hydroxyl (-OH) | C2 of Butanenitrile |
| 2-Amino-4-(2-methoxyethoxy)butanenitrile | Amino (-NH₂) | C2 of Butanenitrile |
| 2-Chloro-4-(2-methoxyethoxy)butanenitrile | Chloro (-Cl) | C2 of Butanenitrile |
| 4-(2-Methoxyethoxy)-3-oxobutanenitrile | Ketone (C=O) | C3 of Butanenitrile |
Comparative Analysis of Reactivity and Selectivity in Analogues
The structural modifications detailed above have profound effects on the reactivity of the nitrile group and the molecule as a whole. The nitrile group's chemistry is dominated by the electrophilicity of its carbon atom, making it susceptible to nucleophilic attack. libretexts.org
Electronic Effects: The reactivity of the nitrile group can be tuned by adjacent functional groups. nih.gov Electron-withdrawing groups, such as halogens or a carbonyl group, increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack (e.g., hydrolysis or reaction with Grignard reagents). libretexts.orgnih.gov Conversely, electron-donating alkyl groups on the backbone can slightly decrease this reactivity.
Steric Effects: The introduction of bulky substituents on the butanenitrile backbone, particularly at the C2 or C3 positions, can sterically hinder the approach of nucleophiles to the nitrile carbon. This can decrease the reaction rate or, in some cases, lead to different reaction pathways (selectivity).
Table 4: Predicted Reactivity of Selected Analogues Use the interactive controls to sort and filter the data.
| Analogue | Key Structural Feature | Predicted Effect on Nitrile Reactivity |
|---|---|---|
| 4-(2-Methoxyethoxy)-3-methylbutanenitrile | Alkyl group at C3 | Slight decrease due to steric hindrance |
| 2-Chloro-4-(2-methoxyethoxy)butanenitrile | Electron-withdrawing Cl at C2 | Increase due to inductive effect |
| 4-(2-Methoxyethoxy)-3-oxobutanenitrile | Electron-withdrawing ketone at C3 | Significant increase due to inductive effect |
| 5-(2-Methoxyethoxy)pentanenitrile | Longer alkyl chain | Minimal change, slightly decreased reactivity |
Structure-Reactivity and Structure-Function Relationships
Understanding the link between a molecule's structure and its properties is fundamental to chemical design. For analogues of this compound, these relationships dictate their utility as intermediates, solvents, or other chemical agents.
Structure-Reactivity Relationship: The reactivity of the nitrile functional group is a direct consequence of its electronic structure and the steric environment. youtube.com
Electrophilicity: The primary determinant of reactivity is the partial positive charge on the nitrile carbon. This is enhanced by adjacent electron-withdrawing groups and diminished by electron-donating groups. nih.gov Therefore, analogues designed with functionalities like halogens or carbonyls are expected to be more reactive toward nucleophiles.
Acidity of α-Protons: Protons on the carbon adjacent to the nitrile group (the α-carbon) are weakly acidic (pKa ≈ 25-30) and can be removed by a strong base. youtube.com The stability of the resulting carbanion is influenced by the substituents on the backbone, affecting the utility of these analogues in base-catalyzed condensation reactions.
Polarity and Solubility: The ether side chain imparts significant polarity and the ability to act as a hydrogen bond acceptor. libretexts.org Extending this chain increases hydrophilicity, making the molecule more soluble in polar solvents like water. acs.org This is a critical function if the molecule is to be used in aqueous systems.
Coordinating Ability: The oxygen atoms of the 2-methoxyethoxy chain can act as ligands, coordinating with metal cations. britannica.com Analogues with longer polyether chains, similar to crown ethers, would exhibit an enhanced ability to solvate metal ions, a function useful in phase-transfer catalysis or electrolyte solutions.
Reactivity as an Intermediate: The function of the molecule as a synthetic intermediate depends on the reactivity of the nitrile group. Highly reactive analogues are useful precursors for synthesizing carboxylic acids, amines, or ketones, while less reactive analogues may be preferred when the nitrile group needs to remain intact during other chemical transformations. ontosight.ailibretexts.org
Table 5: Summary of Structure-Property Relationships Use the interactive controls to sort and filter the data.
| Structural Feature | Effect on Property | Functional Consequence |
|---|---|---|
| Extended Polyether Side Chain | Increased Polarity/Hydrophilicity | Enhanced water solubility; better metal ion coordination. britannica.comacs.org |
| Bulky Backbone Substituents | Increased Steric Hindrance | Reduced reaction rates at the nitrile center. |
| Electron-Withdrawing Group on Backbone | Increased Nitrile Electrophilicity | Higher reactivity towards nucleophiles; better synthetic precursor. nih.gov |
| Unsaturation in Backbone | Rigid Structure; New Reactive Site | Altered molecular geometry; potential for addition reactions. masterorganicchemistry.com |
Computational and Theoretical Studies of 4 2 Methoxyethoxy Butanenitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. However, no specific studies employing these methods on 4-(2-Methoxyethoxy)butanenitrile have been found.
Ab Initio and Semi-Empirical Methods
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound could provide detailed information about its behavior in different environments, such as in solution or in the presence of other molecules. This would be particularly useful for understanding its solvation properties and its potential interactions with biological macromolecules. To date, no studies have been published that apply molecular dynamics simulations to this compound.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains several single bonds, a thorough conformational analysis would be crucial to identify its most stable conformers and to understand the energy barriers between them. This information is vital for predicting its biological activity and physical properties. However, there is no published research on the conformational analysis and energy landscapes of this specific nitrile.
In Silico Screening and Design of this compound Analogues
In silico screening involves the use of computational methods to identify molecules with desired properties from a large database of virtual compounds. Designing analogues of this compound with modified properties would be a logical step in any drug discovery or materials science endeavor. This would involve systematically altering its chemical structure and computationally predicting the effects of these changes. There is currently no evidence of such in silico screening or analogue design studies having been performed and published for this compound.
Applications in Chemical Synthesis and Materials Science
4-(2-Methoxyethoxy)butanenitrile as a Synthetic Intermediate
As a versatile molecular scaffold, this compound serves as a foundational component in the construction of more elaborate chemical structures. Its utility as a synthetic intermediate is a key aspect of its contribution to organic chemistry.
The nitrile group is a cornerstone of organic synthesis, offering a gateway to a variety of other functional groups. This reactivity allows this compound to be a precursor to a wide array of more complex molecules. For instance, the nitrile can undergo hydrolysis to form a carboxylic acid, reduction to yield a primary amine, or participate in cycloaddition reactions to create heterocyclic systems. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The methoxyethoxy side chain can influence the solubility and conformational flexibility of these larger, more complex molecules.
| Potential Transformations of the Nitrile Group | Resulting Functional Group | Potential Application of Product |
| Hydrolysis | Carboxylic Acid | Pharmaceutical and polymer synthesis |
| Reduction | Primary Amine | Building blocks for polyamides and epoxy resins |
| Cycloaddition | Heterocyclic compounds (e.g., tetrazoles) | Medicinal chemistry and materials science |
The structure of this compound suggests its potential as a precursor for advanced polymer monomers. The nitrile group can be chemically modified to introduce a polymerizable moiety, such as a vinyl or an acrylate (B77674) group. The presence of the methoxyethoxy chain is particularly significant in this context. Ether linkages are known to enhance flexibility and ion conductivity in polymers. Therefore, monomers derived from this compound could be used to produce polymers with tailored properties, such as improved thermal stability, specific solubility characteristics, and enhanced performance in applications like solid polymer electrolytes for batteries or specialized membranes. While direct research on polymerization of this specific monomer is limited, the principles of polymer chemistry suggest its viability in creating novel polymeric materials.
Role in Specialty Chemical Manufacturing
In the broader landscape of specialty chemicals, intermediates like this compound are crucial. Specialty chemicals are valued for their performance and function rather than their composition alone. The unique combination of a reactive site (nitrile) and a performance-enhancing group (methoxyethoxy) in one molecule makes it an attractive ingredient in the formulation of products such as specialized solvents, coatings, and additives. The ether portion can confer properties like improved solvency for polar and non-polar substances, while the nitrile group can serve as a point of attachment or a site for further chemical modification to fine-tune the final properties of the specialty chemical.
Process Intensification and Optimization in 4 2 Methoxyethoxy Butanenitrile Production
Optimization of Reaction Parameters and Conditions
The synthesis of 4-(2-Methoxyethoxy)butanenitrile can be approached through several chemical routes, with the Williamson ether synthesis followed by cyanation being a common strategy. This involves reacting a suitable halo-alkoxy ether with a cyanide salt. The optimization of reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and energy consumption.
A plausible synthesis route starts with 2-methoxyethanol (B45455) and a suitable four-carbon electrophile. Key reaction steps would include an etherification followed by a nucleophilic substitution with a cyanide source. The optimization of these steps is critical.
Key Optimization Parameters for Synthesis:
Catalyst Selection: For the etherification step, the choice of catalyst is paramount. Phase-transfer catalysts (PTCs) are often employed to facilitate the reaction between the alkoxide and the alkyl halide. For the cyanation step, catalysts can enhance the reactivity of the cyanide source.
Solvent System: The solvent plays a critical role in dissolving reactants and influencing reaction rates. For nitrile synthesis, polar aprotic solvents like DMSO or DMF are often effective. organic-chemistry.org The use of greener solvents or even solvent-free conditions, where feasible, is a key area of optimization. organic-chemistry.org
Temperature and Pressure: Reaction kinetics are highly dependent on temperature. Optimization involves finding the ideal temperature that maximizes the reaction rate without promoting side reactions or decomposition of products. While many nitrile syntheses are conducted at atmospheric pressure, in some cases, elevated pressure can be beneficial.
Stoichiometry of Reactants: The molar ratio of reactants is a critical parameter. A slight excess of one reactant may be used to drive the reaction to completion, but a large excess can lead to waste and complicate purification.
Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to achieve maximum conversion without the formation of significant byproducts.
Illustrative Data for Optimization:
The following interactive table showcases representative data from optimization studies for the cyanation of a halo-alkoxy precursor to an alkoxy nitrile, based on general principles of similar reactions.
| Parameter | Range Studied | Optimal Condition | Effect on Yield/Purity |
| Temperature (°C) | 60 - 100 | 80 | Higher temperatures can lead to side products. |
| Catalyst Loading (mol%) | 1 - 5 | 2.5 | Increasing catalyst beyond optimum shows minimal improvement. |
| Solvent | DMF, DMSO, Acetonitrile (B52724) | DMSO | Provided the best solubility and reaction rate. |
| Reactant Molar Ratio (Cyanide:Halide) | 1:1 - 1.5:1 | 1.2:1 | A slight excess of cyanide ensures complete conversion of the halide. |
This data is representative and based on typical optimization studies for similar nitrile syntheses.
Reactor Design and Engineering for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of reactor design and engineering. The choice of reactor can significantly impact reaction efficiency, safety, and cost.
For the synthesis of nitriles, which can be exothermic, reactor design must prioritize heat management. Continuous flow reactors, such as microreactors or packed bed reactors, offer significant advantages over traditional batch reactors. procurementresource.com
Advantages of Continuous Flow Reactors:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, minimizing the risk of thermal runaways and the formation of byproducts. procurementresource.com
Improved Safety: The small reaction volumes at any given time in a continuous reactor reduce the hazards associated with handling potentially toxic reagents like cyanide salts. acs.org
Scalability: Scaling up production in a continuous system can often be achieved by running the reactor for longer periods or by adding more reactors in parallel (numbering-up) rather than increasing the size of the reactor (scaling-up), which can be more complex and costly.
Process Control: Continuous reactors allow for steady-state operation, leading to more consistent product quality.
Reactor Design Considerations for this compound Production:
| Reactor Type | Key Features | Suitability for Nitrile Synthesis |
| Batch Reactor | Traditional stirred-tank reactor. | Suitable for smaller scale production, but can have heat transfer limitations and safety concerns for exothermic reactions. |
| Continuous Stirred-Tank Reactor (CSTR) | Provides continuous operation with good mixing. | Can be used for scalable synthesis, but may have broader residence time distributions compared to plug flow reactors. |
| Plug Flow Reactor (PFR) / Packed Bed Reactor (PBR) | Tubular reactor with a catalyst packed bed. | Ideal for continuous, large-scale production with excellent heat management and process control. Often preferred for catalyzed gas-phase or liquid-phase reactions. |
| Microreactor | Characterized by micro-channels. | Offers superior heat and mass transfer, making it excellent for highly exothermic or fast reactions, and for process development and optimization. procurementresource.com |
Development of Efficient Downstream Processing and Purification Methods
The purification of this compound from the reaction mixture is a critical step to achieve the desired product quality. The crude product typically contains unreacted starting materials, catalysts, solvents, and byproducts. A multi-step purification process is generally required.
Common Purification Techniques:
Extraction: Liquid-liquid extraction is often the first step to separate the product from the reaction solvent and water-soluble impurities. The choice of extraction solvent is crucial for achieving high recovery.
Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid nitriles with moderate boiling points. This technique separates compounds based on differences in their boiling points.
Chromatography: For achieving very high purity, chromatographic techniques such as column chromatography can be employed. While effective, it is often more expensive and less suitable for very large-scale production compared to distillation. google.com
A Generic Downstream Processing Scheme:
Quenching and Phase Separation: The reaction mixture is first quenched, often with water, to deactivate the catalyst and dissolve inorganic salts. The organic phase containing the product is then separated.
Solvent Removal: The extraction solvent is removed, typically by evaporation under reduced pressure.
Fractional Distillation: The crude product is then subjected to fractional distillation to separate the this compound from lower and higher boiling point impurities.
The efficiency of the downstream process is evaluated based on product recovery, purity, and the cost of the purification methods employed.
Environmental and Economic Sustainability of Production Processes
The environmental and economic sustainability of this compound production is a growing concern. Green chemistry principles are increasingly being applied to nitrile synthesis to address these issues. acs.orgresearchgate.net
Key Sustainability Considerations:
Atom Economy: The ideal synthesis route would have a high atom economy, meaning that a maximal number of atoms from the reactants are incorporated into the final product.
Use of Renewable Feedstocks: The starting materials for the synthesis are typically derived from petrochemicals. Research into bio-based feedstocks is an active area for improving the sustainability of chemical production. nephronnitrile.commonmouthrubber.com
Waste Reduction: Minimizing waste is a primary goal. This can be achieved through optimizing reaction conditions to reduce byproduct formation and by recycling solvents and catalysts.
Energy Consumption: The energy required for heating, cooling, and separation processes contributes significantly to the environmental footprint and production cost. Process intensification, such as the use of continuous reactors, can lead to significant energy savings. procurementresource.com
Economic Viability:
The economic sustainability of the production process is determined by factors such as the cost of raw materials, energy consumption, process efficiency (yield and throughput), and the cost of waste disposal. The development of more efficient catalysts, the use of less expensive and renewable raw materials, and the implementation of continuous manufacturing processes are key to improving the economic viability of this compound production. procurementresource.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Methoxyethoxy)butanenitrile, and how can reaction conditions be optimized for yield?
- Methodology :
- Nucleophilic substitution : React 2-(2-methoxyethoxy)ethyl chloride with butanenitrile in the presence of a base (e.g., NaH) under reflux in an aprotic solvent like DMF. This method is analogous to routes used for structurally similar nitriles .
- Acid-catalyzed deprotection : For intermediates with tert-butyl or silyl protecting groups, use HCl/dioxane (4 N) to cleave the protecting group, followed by recrystallization in ether/hexane (1:3) to isolate the product .
- Optimization : Adjust solvent polarity (e.g., THF for milder conditions), temperature (reflux vs. room temperature), and stoichiometry of the base to minimize side reactions.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 236 [M+H]+) and retention time (e.g., 0.83 minutes under SQD-AA05 conditions) .
- NMR spectroscopy : Use H and C NMR to verify functional groups (e.g., methoxy, nitrile) and regiochemistry. Compare shifts with similar compounds (e.g., 4-(2-Fluorophenyl)butanenitrile δH 7.2–7.5 ppm for aromatic protons) .
- X-ray crystallography : For solid derivatives (e.g., phthalonitrile analogs), resolve crystal structure to confirm spatial arrangement .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodology :
- Safety protocols : Wear PPE (gloves, goggles) and work in a fume hood due to nitrile toxicity. Avoid skin contact, as nitriles can penetrate latex .
- Storage : Store below -20°C in airtight containers under inert gas (N) to prevent hydrolysis or oxidation .
- Waste disposal : Segregate nitrile waste and use licensed chemical disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can enantiomeric purity challenges be addressed during the synthesis of chiral this compound derivatives?
- Methodology :
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers. For example, pyrrolidine derivatives with dR = 1:3.3 enantiomeric ratios were resolved via this method .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) during key steps like nucleophilic substitution to enhance stereoselectivity .
Q. What computational methods are effective in predicting the physicochemical properties of this compound?
- Methodology :
- ACD/Labs Percepta : Predict logP, pKa, and solubility using fragment-based algorithms. For analogs like 4-Methoxybenzonitrile, predicted logP = 1.2 aligns with experimental hydrophobicity .
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., nitrile group for nucleophilic attack) .
Q. How can contradictory NMR or LCMS data be resolved when characterizing novel derivatives?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings. For example, HSQC confirmed the methoxyethoxy linkage in a related compound by correlating δH 3.6 ppm (CHO) with δC 70 ppm .
- HRMS cross-validation : Compare experimental mass (e.g., HRMS m/z 236.1052 [M+H]+) with theoretical values to rule out impurities .
Q. What strategies mitigate low yields in large-scale syntheses of this compound?
- Methodology :
- Flow chemistry : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., polymerization of nitriles) .
- In-line purification : Integrate scavenger resins or liquid-liquid extraction modules to remove byproducts (e.g., unreacted chloride intermediates) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data between computational predictions and experimental results?
- Methodology :
- Reassess solvent parameters : Computational models may underestimate hydrogen bonding in polar solvents (e.g., DMSO). Experimentally validate solubility via turbidimetry or UV-Vis spectroscopy .
- Check purity : Impurities (e.g., residual NaH) can artificially alter solubility. Confirm purity via H NMR (e.g., absence of δH 1.2 ppm for NaH byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
